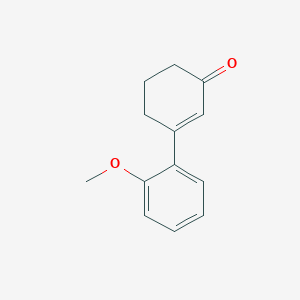

3-(2-Methoxyphenyl)cyclohex-2-enone

Description

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H14O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-9H,4-6H2,1H3 |

InChI Key |

QSUAMENSDVGTGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)CCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

3-(2-Methoxyphenyl)cyclohex-2-enone has been investigated for its potential pharmacological effects:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Antimicrobial Properties : Research has shown that derivatives of this compound can demonstrate antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Material Science

The compound's unique structure allows it to be used in the development of new materials:

- Corrosion Inhibitors : Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. Its application in preventing corrosion can be significant for industrial applications .

- Organic Photovoltaics : The compound's electronic properties make it a candidate for use in organic photovoltaic devices, where it can enhance light absorption and charge transport.

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various derivatives of this compound. The findings demonstrated that modifications to the phenyl group significantly enhanced antioxidant activity, suggesting pathways for drug development targeting oxidative stress-related conditions.

Case Study 2: Corrosion Inhibition

A recent investigation into the anti-corrosive properties of this compound revealed that it effectively reduced corrosion rates by forming a protective film on metal surfaces when tested in hydrochloric acid solutions. This study provides valuable insights into its application in industrial settings where metal protection is critical.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Substituents on the cyclohexenone ring significantly influence physicochemical and biological properties:

Key Insights :

Substituent Position Isomerism

The position of substituents on the aromatic ring modulates electronic and steric effects:

Key Insights :

- Ortho-Substitution: The 2-methoxy group in the target compound enhances resonance stabilization of the enone system, favoring electrophilic additions .

- Meta-Substitution: In 2-(3-methoxyphenyl)cyclohexanone, reduced conjugation limits reactivity in enolate-mediated reactions .

Functional Group Variations

Additional functional groups alter reactivity and applications:

Key Insights :

Key Insights :

Q & A

Q. What computational tools are effective for modeling intermolecular interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) can predict binding modes to proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Handling Analytical Challenges

Q. How can minor impurities in this compound be identified and quantified?

Q. What precautions are necessary when interpreting NMR data for ortho-substituted arylcyclohexenones?

- Methodological Answer : Ortho-substituents cause diamagnetic anisotropy, leading to unexpected splitting patterns. Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks. For complex coupling, apply DEPT-135 or NOESY to clarify spatial relationships .

Advanced Method Development

Q. Can continuous flow chemistry improve the scalability of this compound synthesis?

- Methodological Answer : Microreactors enhance heat/mass transfer, reducing reaction times. Optimize parameters (flow rate, temperature) via DoE (Design of Experiments). Compare batch vs. flow yields and purity using inline IR monitoring .

Q. How do solvent effects influence the regioselectivity of cyclohexenone functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring β-substitution. Use Kamlet-Taft parameters to correlate solvent polarity with reaction outcomes. Validate with kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.